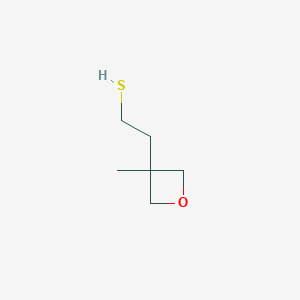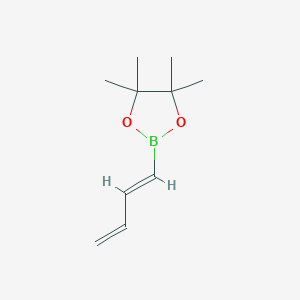
(E)-2-(Buta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(Buta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is conjugated with a butadiene moiety. Its unique structure allows it to participate in various chemical transformations, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(Buta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Preparation of the Butadiene Precursor: The butadiene moiety can be synthesized through the dehydrohalogenation of 1,4-dihalobutanes or via the Wittig reaction of aldehydes with phosphonium ylides.
Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting a suitable boronic acid or ester with a diol, such as pinacol, under dehydrating conditions. This step often requires a catalyst like an acid or base to facilitate the ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Synthesis: Reactants are continuously fed into a reactor where the butadiene precursor and boronic acid/ester react in the presence of a catalyst.
Purification: The product is purified using techniques such as distillation or chromatography to remove any impurities and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(Buta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form boronic acids or esters.
Substitution: It can participate in nucleophilic substitution reactions where the butadiene moiety is replaced by other functional groups.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
Major Products
Cross-Coupling Products: Formation of biaryl compounds or other complex organic molecules.
Oxidation Products: Boronic acids or esters.
Substitution Products: Various substituted butadiene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, (E)-2-(Buta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used to:
- Synthesize complex organic molecules through cross-coupling reactions.
- Serve as a building block for the construction of polymers and advanced materials.
Biology and Medicine
Drug Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: The compound can be used to modify biomolecules for research and therapeutic purposes.
Industry
- **Agriculture
Material Science: It is employed in the development of new materials with specific properties, such as conductivity or fluorescence.
Propiedades
Número CAS |
143825-96-1 |
|---|---|
Fórmula molecular |
C10H17BO2 |
Peso molecular |
180.05 g/mol |
Nombre IUPAC |
2-[(1E)-buta-1,3-dienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H17BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-8H,1H2,2-5H3/b8-7+ |
Clave InChI |
HUUYPRUYJXORBI-BQYQJAHWSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/C=C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(Dimethylamino)ethoxy]pyridin-3-amine hydrochloride](/img/structure/B12824626.png)
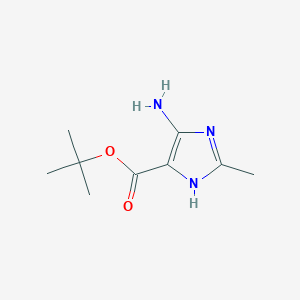
![8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12824643.png)
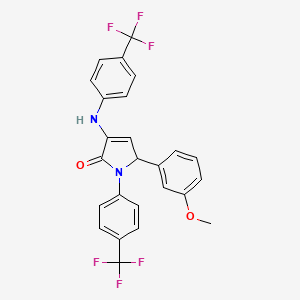
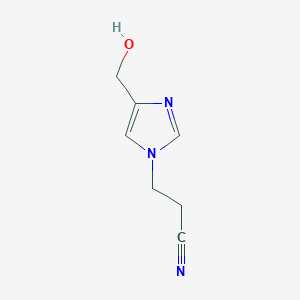
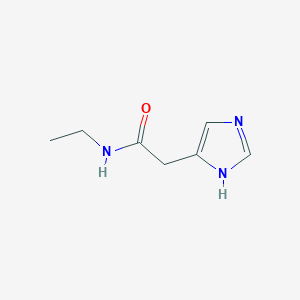
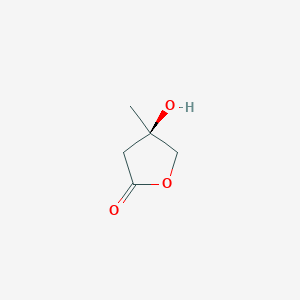

![(3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12824673.png)
![Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester](/img/structure/B12824676.png)
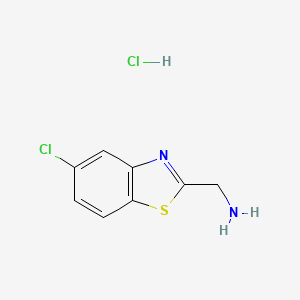
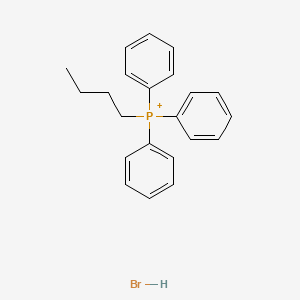
![[4-fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12824711.png)
